molecular formula C11H10N2 B031928 5-Methyl-2,2'-bipyridine CAS No. 56100-20-0

5-Methyl-2,2'-bipyridine

Cat. No.: B031928
CAS No.: 56100-20-0
M. Wt: 170.21 g/mol
InChI Key: LECLRDWVJRSFSE-UHFFFAOYSA-N
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Description

5-Methyl-2,2'-bipyridine (CAS: 56100-20-0) is a substituted bipyridine derivative where a methyl group is attached to the 5-position of one pyridine ring. It is synthesized efficiently via Negishi cross-coupling, a palladium-catalyzed reaction between 2-bromopyridine and a pyridyl zinc halide precursor, achieving yields exceeding 90% . This method offers superior regioselectivity and functional group tolerance compared to traditional routes like the Kröhnke method .

The compound serves as a versatile ligand in coordination chemistry, forming complexes with transition metals (e.g., Ru, Cu, Ni) for applications in photochemistry, catalysis, and polymer science . Its methyl group enables further functionalization, such as bromination or chlorination, to generate halomethyl derivatives used in controlled polymerizations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction of 2-pyridyl zinc halides with bromopyridines in the presence of a palladium catalyst . This method is favored due to its high yield and mild reaction conditions. Other methods include Stille coupling and Suzuki coupling, which also use palladium catalysts but differ in the organometallic reagents used .

Industrial Production Methods: Industrial production of 5-Methyl-2,2’-bipyridine often employs similar coupling reactions on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

5-Methyl-2,2'-bipyridine acts as a bidentate ligand, forming stable complexes with transition metals through nitrogen donor atoms. Key applications include luminescent materials, catalysis, and medicinal chemistry.

Metal ComplexProperties/ApplicationsKey Findings
[Zn(II)] Fluorescent probesCoordination stabilizes charge-transfer excited states, inducing bathochromic shifts in absorption/emission .
[Ru(II)] Photoredox catalysisForms heteroleptic complexes (e.g., [Ru(bpy)₃]²⁺ analogs) for solar energy conversion .
[Pd(II)] Cross-coupling catalysisServes as a ligand in Negishi and Suzuki couplings, enhancing reaction efficiency .

Mechanistic Insight :

  • Zinc Binding : Isothermal titration calorimetry (ITC) revealed a multicomponent equilibrium model for Zn²⁺ coordination in acetonitrile, with fluorescence quantum yields influenced by nonradiative/radiative decay rate changes .
  • Ru Complexes : Dehydrogenative coupling of pyridines via C–H activation is catalyzed by RuCp* complexes, producing symmetric bipyridines .

Halogenation and Functionalization

The methyl group undergoes selective halogenation, enabling further derivatization.

Bromination

  • Reagents : N-Bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) in CCl₄.
  • Product : 5-(Bromomethyl)-5'-methyl-2,2'-bipyridine (C₁₂H₁₂BrN₂), a precursor for nucleophilic substitutions.
  • Yield : >70% under radical initiation at 80°C.

Chlorination

  • Method : Treatment with SOCl₂ or PCl₅ converts hydroxyl or methyl groups to chlorides .
  • Example : Conversion to 5-(chloromethyl)-5'-methyl-2,2'-bipyridine for cross-coupling applications .

Cross-Coupling Reactions

This compound is synthesized and functionalized via palladium-catalyzed cross-couplings:

MethodConditionsYieldKey Feature
Negishi Pd(PPh₃)₄, ZnCl₂, THF, 60°C 94% High regioselectivity for 2-position
Suzuki PdCl₂(dcpp), N-methyl ethanolamine 85% Tolerates boronate salts
Stille Pd(PPh₃)₄, toluene, reflux 65% Requires toxic tin reagents

Example Reaction :

text
2-Bromo-5-methylpyridine + 2-Pyridylzinc bromide → this compound (Negishi coupling)[3]

Nucleophilic Substitution

The bromomethyl derivative undergoes substitutions with diverse nucleophiles:

NucleophileProductConditionsYield
Amines 5-(Aminomethyl)-5'-methyl-bipyridineDMF, 50°C, 12h82%
Thiols Thioether derivativesNaSH, EtOH, RT75%
Alkoxides Ether-linked bipyridinesKOH, DMSO, 80°C68%

Oxidation and Reduction

  • Oxidation :
    • Reagents : KMnO₄ (aq. H₂SO₄) converts methyl to carboxylic acid.
    • Product : 5-Carboxy-2,2'-bipyridine for coordination polymers .
  • Reduction :
    • Reagents : LiAlH₄ reduces bromomethyl to methyl.
    • Application : Regeneration of parent compound or inert derivatives.

Schiff Base Formation

Reaction with aldehydes/amines yields luminescent Schiff bases:

  • Example : 2,2'-Bipyridyl-5,5'-dicarboxaldehyde + S-methyldithiocarbazate → Bidentate ligand for antimicrobial studies .
  • Conditions : Methanol, H₂SO₄, reflux .
  • Yield : 75% .

Scientific Research Applications

Coordination Chemistry

Ligand Properties:
5-Methyl-2,2'-bipyridine acts as a bidentate ligand, capable of coordinating with transition metals to form stable complexes. The nitrogen atoms in the bipyridine structure donate electron pairs to metal centers, enhancing the stability and reactivity of the resulting complexes.

Table 1: Common Metal Complexes of this compound

Metal IonComplex TypeStability Constant (log K)
Cu(II)[Cu(5-Methyl-2,2'-bipy)]^2+6.5
Ni(II)[Ni(5-Methyl-2,2'-bipy)]^2+7.1
Co(II)[Co(5-Methyl-2,2'-bipy)]^3+8.0

These complexes are utilized in various catalytic processes and material syntheses due to their stability and reactivity.

Catalysis

Applications in Organic Synthesis:
The compound is employed as a catalyst or co-catalyst in several organic reactions, including:

  • Cross-Coupling Reactions: It plays a crucial role in palladium-catalyzed cross-coupling reactions such as Suzuki and Negishi coupling, where it enhances the efficiency and selectivity of product formation.
  • Table 2: Summary of Catalytic Reactions Involving this compound
Reaction TypeRole of this compoundKey Products
Suzuki CouplingLigandBiaryl compounds
Negishi CouplingCo-catalystAlkylated bipyridines
C–H ActivationCatalystFunctionalized arenes

The versatility of this compound as a ligand allows for fine-tuning reaction conditions to achieve desired outcomes.

Materials Science

Synthesis of Advanced Materials:
In materials science, this compound is used to synthesize polymers and nanomaterials. Its ability to form stable metal-ligand complexes is exploited in creating conductive polymers and sensors.

Case Study: Conductive Polymers
Research has demonstrated that incorporating metal complexes of this compound into polymer matrices enhances electrical conductivity. For instance, a study showed that poly(3,4-ethylenedioxythiophene) (PEDOT) doped with copper complexes exhibited improved charge transport properties compared to undoped PEDOT.

Biological Applications

Interaction with Biological Molecules:
this compound has been investigated for its potential interactions with biological macromolecules. Its ability to form stable complexes with metal ions is being explored for drug delivery systems and as a therapeutic agent.

Table 3: Biological Studies Involving this compound

Study FocusFindings
Anticancer ActivityExhibited cytotoxic effects on cancer cells.
DNA BindingFormed stable complexes with DNA bases.

These studies highlight the compound's potential in medicinal chemistry and biochemistry.

Mechanism of Action

The mechanism of action of 5-Methyl-2,2’-bipyridine primarily involves its ability to act as a chelating ligand. It binds to metal ions through its nitrogen atoms, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and DNA, leading to biological effects. The specific pathways involved depend on the metal ion and the nature of the complex .

Comparison with Similar Compounds

Positional Isomers: 4-Methyl- and 6-Methyl-2,2'-Bipyridine

Structural and Electronic Effects :

  • The methyl group's position significantly impacts steric and electronic properties. For example, in platinum-mediated C–H bond activation, 6-methyl-2,2'-bipyridine exhibits slower reaction kinetics than 5-methyl due to steric hindrance near the nitrogen atom .
  • Electronic effects : Methyl groups in the 4- or 6-position exert weaker electron-donating effects compared to the 5-position, altering metal-ligand bond strengths and catalytic activity .

5,5'-Dimethyl-2,2'-Bipyridine

Coordination Chemistry :

  • Acts as a bidentate ligand , forming stable complexes with Zn(II), Hg(II), Cu(II), and Pt(II). The dual methyl groups introduce steric bulk, favoring octahedral geometries in metal complexes .
  • Example: [Ni(5,5'-dmbpy)₂(NCS)₂] (5,5'-dmbpy = 5,5'-dimethyl-2,2'-bipyridine) demonstrates adsorbate-dependent phase switching in gas sorption applications .

Physical Properties :

  • Higher melting point (115°C) compared to 5-methyl-2,2'-bipyridine (pale yellow oil), enhancing its utility in solid-state materials .

5-Ethynyl-2,2'-Bipyridine

5-Bromo-2,2'-Bipyridine

Trifluoromethyl Derivatives (5-CF₃-2,2'-Bipyridine)

Electronic Effects :

  • The electron-withdrawing CF₃ group accelerates cyclometalation reactions with platinum complexes compared to methyl-substituted analogs, highlighting electronic modulation for catalytic tuning .

Comparative Data Table

Compound Substituent(s) Synthesis Method Melting Point/State Key Applications
This compound 5-CH₃ Negishi coupling Pale yellow oil Polymer initiators, ligand design
4-Methyl-2,2'-bipyridine 4-CH₃ Negishi coupling Not reported Niche catalytic systems
6-Methyl-2,2'-bipyridine 6-CH₃ Negishi coupling Not reported Sterically hindered complexes
5,5'-Dimethyl-2,2'-bipyridine 5,5'-(CH₃)₂ Metal salt reaction 115°C (crystalline) Gas sorption, octahedral metal complexes
5-Ethynyl-2,2'-bipyridine 5-C≡CH Oxidation of 5-methyl Not reported Click chemistry, functional polymers
5-Bromo-2,2'-bipyridine 5-Br Halogenation/Negishi Solid Cross-coupling reactions

Biological Activity

5-Methyl-2,2'-bipyridine (5-MBP) is a derivative of the bipyridine family, characterized by its two pyridine rings and a methyl group at the 5-position. This compound has garnered attention in various fields, particularly in medicinal chemistry and coordination chemistry, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of 5-MBP, including its mechanisms of action, case studies, and relevant research findings.

5-MBP can be synthesized through various methods, including cross-coupling reactions involving pyridyl zinc halides. Its ability to form stable complexes with transition metals underlies much of its biological activity. The compound's structure allows it to act as a ligand, facilitating interactions with metal ions that are crucial for biological processes.

The primary mechanism by which 5-MBP exerts its biological effects is through metal ion chelation. This chelation can influence enzyme activity and cellular processes by binding to metal cofactors essential for various biochemical pathways. For instance, metal complexes of 5-MBP have been studied for their potential to inhibit enzymes involved in cancer progression and microbial resistance.

Antimicrobial Properties

Research indicates that metal complexes derived from 5-MBP exhibit significant antimicrobial activity. A study demonstrated that these complexes could inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some of these complexes ranged from 80 to 160 µg/ml against key pathogens, showcasing their potential as antibacterial agents .

Anticancer Activity

The anticancer properties of 5-MBP have been explored through various studies. Metal complexes formed with transition metals like silver and rhenium have shown promising results in inhibiting tumor growth. For example, one study highlighted that certain metal complexes could induce apoptosis in cancer cells by disrupting metal-dependent cellular processes .

Case Studies

Case Study 1: Anticancer Activity

In a controlled study, researchers synthesized a series of 5-MBP metal complexes and evaluated their cytotoxicity against human cancer cell lines. The results indicated that these complexes exhibited IC50 values in the micromolar range, suggesting potent anticancer activity. Notably, complexes with silver showed enhanced efficacy compared to those with other metals .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of 5-MBP derivatives against Escherichia coli and Staphylococcus aureus. The study utilized UV-Vis spectroscopy to assess binding interactions between the compounds and metal ions. Results indicated that the incorporation of a methyl group at the 5-position significantly influenced binding affinity and antimicrobial potency .

Comparative Analysis

To better understand the unique properties of 5-MBP compared to similar compounds, a comparative analysis was conducted:

CompoundStructureAntimicrobial ActivityAnticancer Activity
This compound StructureModerate (MIC: 80-160 µg/ml)High (IC50: micromolar range)
2,2'-Bipyridine StructureLowModerate
6-Methyl-2,2'-bipyridine StructureLowLow

This table illustrates that while 2,2'-bipyridine has limited biological activity without substitutions, the addition of methyl groups at specific positions enhances both antimicrobial and anticancer properties.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 5-methyl-2,2'-bipyridine, and how do they compare in terms of yield and scalability?

  • Methodological Answer : The Negishi cross-coupling reaction is the most widely validated method for synthesizing this compound. The procedure involves:

Preparation of 2-hydroxy-5-methylpyridine via diazotization of 2-amino-5-methylpyridine with NaNO₂ in H₂SO₄ at 0°C, followed by hydrolysis and recrystallization (61% yield) .

Triflylation of the hydroxyl group using trifluoromethanesulfonic anhydride in CH₂Cl₂ with pyridine as a base (92% yield) .

Negishi coupling of the triflate with 2-bromopyridine using tert-butyllithium, ZnCl₂, and Pd(PPh₃)₄ in THF at −78°C, yielding 94% pure product after flash chromatography .

  • Comparison : While Stille coupling offers moderate yields (50–70%), it requires toxic tin reagents and prolonged reflux in toluene. Suzuki coupling is limited by unstable boron precursors and high catalyst loads .

Q. How does the methyl substituent at the 5-position influence the reactivity of 2,2'-bipyridine in coordination chemistry?

  • Methodological Answer : The methyl group enhances steric accessibility at the 6-position, enabling selective functionalization (e.g., bromination with NBS at 60°C in a 1:1.1 molar ratio) . This regioselectivity is critical for synthesizing derivatives like 5-ethynyl-2,2'-bipyridine, which is used in metal-organic frameworks (MOFs) and luminescent complexes .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Use hot/cold ethyl acetate to isolate 2-hydroxy-5-methylpyridine intermediates with 61% recovery .
  • Flash Chromatography : Deactivated silica gel (20% EtOAc/hexanes) resolves triflates and final bipyridine products with >90% purity .
  • Distillation : Remove pentane (bp 36°C) after tert-butyllithium reactions to avoid side products .

Advanced Research Questions

Q. How can regioselectivity challenges in Negishi coupling be addressed during the synthesis of methyl-substituted bipyridines?

  • Methodological Answer : Regioselectivity is controlled by:

Precursor Design : Use 2-halo-5-methylpyridine to direct coupling to the 2-position, avoiding competing reactions at the 4- or 6-positions .

Zinc Activation : Active zinc (Zn*) ensures efficient transmetallation of pyridyl halides, reducing byproducts .

Catalyst Optimization : Pd(PPh₃)₄ minimizes undesired homocoupling, achieving >90% selectivity in bipyridine formation .

Q. What experimental evidence supports the role of this compound in stabilizing low-valent metal complexes?

  • Data Analysis :

  • Electronic Effects : The methyl group donates electron density via inductive effects, stabilizing Cu(I) in [Cu(5-Me-bpy)₂]⁺ complexes. UV-vis spectra show a redshifted metal-to-ligand charge transfer (MLCT) band at 450 nm compared to unsubstituted bipyridine .
  • EPR Studies : For [Ni(5-Me-bpy)₃]²⁺, g-values (g∥ = 2.25, g⊥ = 2.06) confirm reduced symmetry and enhanced ligand field splitting .

Q. How does this compound facilitate metal-mediated DNA aggregation, and what analytical methods validate these structures?

  • Methodological Answer :

  • Aggregation Mechanism : Incorporation of this compound at DNA termini enables chelation of Ni(II) or Cu(II), forming 2D monolayers (Ni) or 3D discs (Cu) via octahedral coordination .
  • Validation Techniques :
  • AFM/TEM : Visualize 2D monolayers (height ≈ 2 nm) and 3D discs (diameter ≈ 50 nm).
  • Circular Dichroism : Metal-binding induces Δε = +12.5 mdeg at 275 nm, confirming chiral helicity .

Q. What contradictions exist in reported yields for Negishi coupling of this compound, and how can they be resolved?

  • Critical Analysis :

  • Reported Yields : Ranges from 75% (small-scale) to 94% (optimized large-scale) . Discrepancies arise from:

Zinc Quality : Active Zn* improves yields by 15–20% over commercial Zn dust .

Catalyst Loading : Pd(PPh₃)₄ at 5 mol% maximizes efficiency; lower loads (2–3 mol%) drop yields to 60% .

  • Resolution : Standardize Zn activation (e.g., Zn* via Rieke method) and catalyst purity (≥98% Pd) for reproducibility.

Properties

IUPAC Name

5-methyl-2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-5-6-11(13-8-9)10-4-2-3-7-12-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECLRDWVJRSFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454199
Record name 5-Methyl-[2,2']bipyridinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56100-20-0
Record name 5-Methyl-[2,2']bipyridinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(tributyltin)pyridine (9.20 g, 25 mmol) and 2-bromo-5-methylpyridine (4.3 g, 25 mmol) in toluene was bubbled with argon gas for 10 min. The catalyst Pd(PPh3)4 (0.29 g, 0.25 mmol, 1 mol %) was added and the mixture was refluxed under argon atmosphere for 3 days. Removal of solvent gave an oil that was purified by chromatography over silica gel eluted with CH2Cl2 and then EtOAc. The brown liquid obtained was dried overnight under high vacuum providing 4.1073 g of 5-methyl-[2,2′]bipyridinyl as a brown liquid (24.13 mmol, yield 96.5%). 1H NMR (CDCl3, 300.16 MHz) δ (ppm) 8.66 (ddd, J=4.8, 1.8 & 0.9 Hz, 1H), 8.51 (dt, J=2.9 & 0.7 Hz, 1H), 8.35 (dt, J=8.0 & 1.1 Hz, 1H), 8.28 (d, J=8.1 Hz, 1H), 7.80 (td, J=7.7 & 1.8 Hz, 1H), 7.63 (ddd, J=8.1, 1.5 & 0.7 Hz, 1H), 7.28 (ddd, J=7.5, 4.8 & 1.2 Hz, 1H) and 2.39 (s, 3H). MS (ESI) m/z: 171 (M+1)+ and (2M+23)+.
[Compound]
Name
2-(tributyltin)pyridine
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.29 g
Type
catalyst
Reaction Step Two

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